1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone
Overview
Description
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Johnson and colleagues as a potential treatment for various neurological disorders, including anxiety, depression, and addiction. Since then, MPEP has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamatergic neurotransmission. By blocking the activation of mGluR5, 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone reduces the release of glutamate and modulates the activity of other neurotransmitter systems, such as dopamine and GABA. This mechanism of action has been implicated in the regulation of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has been shown to have various biochemical and physiological effects, including the regulation of synaptic plasticity, cognitive function, and neuroprotection. It has also been shown to reduce anxiety and depression-like behaviors in animal models, as well as attenuate drug-seeking behavior in addiction models. These effects are thought to be mediated by the modulation of glutamatergic neurotransmission and other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific modulation of glutamatergic neurotransmission. This makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation is that 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has a relatively short half-life and requires frequent dosing, which can be problematic in some experimental paradigms.
Future Directions
There are several future directions for research on 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its role in regulating synaptic plasticity and cognitive function. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone and its potential limitations in lab experiments.
Scientific Research Applications
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its role in regulating synaptic plasticity and cognitive function.
properties
IUPAC Name |
1-[4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-16(14(2)22)12-18-17(19-13)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZWKWMECFTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.